Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol-based linker molecule. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its alkyne group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Starting Materials: The synthesis begins with polyethylene glycol (PEG) and propargyl alcohol.
Functionalization: The PEG is functionalized with propargyl groups through esterification or etherification reactions.
Phosphoramidite Formation: The functionalized PEG is then reacted with b-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its alkyne group.
Substitution Reactions: The phosphoramidite group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Anhydrous Conditions: Essential for reactions involving phosphoramidite to prevent hydrolysis.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products
The major products formed from these reactions include:
Triazoles: Formed from CuAAC reactions with azides.
Substituted Phosphoramidites: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein interactions and degradation pathways.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC reactions, forming stable triazole linkages.
PROTAC Synthesis: Acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure but with a shorter PEG chain.
Azido-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Contains an azide group instead of an alkyne group.
Uniqueness
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of a long PEG chain and an alkyne group, making it highly versatile for click chemistry and PROTAC synthesis .
Biologische Aktivität
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a compound primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This PEG-based linker facilitates the conjugation of target proteins to ubiquitin ligases, thereby promoting targeted protein degradation. Understanding its biological activity is crucial for optimizing its application in therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C20H37N2O6P
- CAS Number : 1682657-14-2
- Molecular Weight : 426.48 g/mol
The compound features a propargyl group, a PEG (polyethylene glycol) moiety, and a phosphoramidite functional group, which are essential for its reactivity and solubility in biological systems.
This compound acts as a linker in the assembly of PROTACs. The mechanism involves:
- Target Protein Binding : The compound binds to a specific target protein through a ligand.
- Recruitment of E3 Ligase : It simultaneously recruits an E3 ubiquitin ligase, which tags the target protein for degradation.
- Ubiquitination and Degradation : The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
Table 1: Biological Activities and Applications
Case Studies
- Cancer Research : A study reported that PROTACs utilizing this compound effectively degraded the oncogenic protein BRD4 in multiple myeloma cells, leading to reduced cell proliferation and increased apoptosis rates (Reference: ).
- Neurodegenerative Diseases : Another investigation highlighted its potential in targeting misfolded proteins associated with neurodegenerative diseases, indicating that PROTACs could selectively degrade tau protein aggregates in Alzheimer's disease models (Reference: ).
Research Findings
Research has consistently shown that the incorporation of this compound into PROTACs enhances their pharmacological properties:
- Increased solubility and bioavailability due to PEGylation.
- Enhanced stability in biological environments.
- Greater efficacy in inducing targeted protein degradation compared to non-PEGylated counterparts.
Eigenschaften
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYJWFLALAISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.